molecular formula C12H8N2O2 B1384373 3-(1,3-Benzoxazol-2-yl)-2-pyridinol CAS No. 292140-74-0

3-(1,3-Benzoxazol-2-yl)-2-pyridinol

Cat. No.: B1384373
CAS No.: 292140-74-0
M. Wt: 212.2 g/mol
InChI Key: IMBFGQSBFRQBTA-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-2-pyridinol is a chemical compound with the molecular formula C12H8N2O2. It is characterized by a benzoxazole ring fused to a pyridinol group, making it a unique and interesting molecule in the field of organic chemistry

Biochemical Analysis

Biochemical Properties

3-(1,3-Benzoxazol-2-yl)-2-pyridinol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound exhibits inhibitory effects on certain bacterial enzymes, thereby disrupting essential metabolic pathways in pathogenic microorganisms. Additionally, this compound has been found to bind to fungal proteins, inhibiting their growth and proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.

In microbial cells, this compound disrupts cellular metabolism by inhibiting key enzymes involved in energy production and biosynthesis. This inhibition results in reduced cell viability and growth, making it an effective antimicrobial and antifungal agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active sites of enzymes and proteins through hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity by blocking substrate access or inducing conformational changes that render the enzyme inactive .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biological activity for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent antimicrobial, antifungal, and anticancer activities with minimal adverse effects . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux pumps and other transport proteins, influencing its intracellular concentration and localization .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments and organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzoxazol-2-yl)-2-pyridinol typically involves the reaction of 2-aminopyridine with 1,3-benzoxazole-2-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Benzoxazol-2-yl)-2-pyridinol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at different positions on the benzoxazole and pyridinol rings can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: A variety of substituted derivatives based on the reagents used.

Scientific Research Applications

3-(1,3-Benzoxazol-2-yl)-2-pyridinol has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.

Comparison with Similar Compounds

3-(1,3-Benzoxazol-2-yl)-2-pyridinol is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • 1,3-Benzoxazole-2-thiol

  • 2-Pyridinol derivatives

  • Benzoxazole-based ligands

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBFGQSBFRQBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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